Mass Shift of +6 Da Provides Sufficient Spectral Separation from Unlabeled N-Desmethyl Olopatadine
N-Desmethyl Olopatadine-d6 exhibits a nominal mass shift of +6 Da relative to the unlabeled N-desmethyl olopatadine (C20H21NO3, MW 323.39), resulting from the substitution of six hydrogen atoms with deuterium . This mass difference is sufficient to avoid isotopic interference from the analyte's natural M+1, M+2, and M+3 isotopic peaks, which could otherwise confound quantification at low concentrations .
| Evidence Dimension | Nominal mass difference between internal standard and analyte |
|---|---|
| Target Compound Data | +6 Da (d6 isotopologue; C20H15D6NO3 vs C20H21NO3) |
| Comparator Or Baseline | Unlabeled N-desmethyl olopatadine (C20H21NO3, MW 323.39) |
| Quantified Difference | 6 atomic mass units; molecular weight 329.42 vs 323.39 |
| Conditions | Calculated from molecular formulas per vendor specifications |
Why This Matters
A +6 Da mass shift ensures baseline-resolved MS detection channels between internal standard and analyte, a prerequisite for accurate peak area ratio calculation in quantitative bioanalysis.
